molecular formula C6H16INO B1624523 beta-Methylcholine Iodide CAS No. 26112-50-5

beta-Methylcholine Iodide

Cat. No.: B1624523
CAS No.: 26112-50-5
M. Wt: 245.1 g/mol
InChI Key: FOILINVEQJRMPF-UHFFFAOYSA-M
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Description

beta-Methylcholine Iodide, also known as 2-hydroxy-N,N,N-trimethylpropan-1-aminium iodide, is a quaternary ammonium compound. It is a derivative of choline, a vital nutrient that plays a significant role in various biological processes. This compound is primarily used in scientific research due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

beta-Methylcholine Iodide can be synthesized through the reaction of choline with methyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of methylcholine iodide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

beta-Methylcholine Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield choline, while oxidation with potassium permanganate can produce various oxidized derivatives .

Scientific Research Applications

beta-Methylcholine Iodide has a wide range of applications in scientific research, including:

Mechanism of Action

beta-Methylcholine Iodide exerts its effects through interaction with muscarinic receptors in the nervous system. It acts as a cholinergic agonist, mimicking the action of acetylcholine. The compound binds to muscarinic receptors, leading to the activation of G-proteins and subsequent intracellular signaling pathways. This results in various physiological responses, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

beta-Methylcholine Iodide is similar to other quaternary ammonium compounds such as:

Uniqueness

This compound is unique due to its specific interaction with muscarinic receptors and its stability compared to other choline derivatives. Its ability to undergo various chemical reactions also makes it a valuable compound in research and industrial applications .

Biological Activity

Beta-Methylcholine Iodide (also known as acetyl-β-methylcholine iodide) is a synthetic quaternary ammonium compound that exhibits significant biological activity, particularly as a muscarinic acetylcholine receptor agonist. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Overview of this compound

Chemical Structure and Properties :

  • Molecular Formula : C8H18INO2
  • Molecular Weight : 293.14 g/mol
  • Chemical Structure : The compound features a quaternary ammonium structure, which enhances its solubility in water and its interaction with biological membranes.

This compound mimics the action of acetylcholine, a key neurotransmitter in the nervous system. It primarily interacts with muscarinic receptors, leading to various physiological responses:

  • Receptor Activation : Upon binding to muscarinic receptors, this compound activates G-proteins, resulting in downstream signaling cascades that influence muscle contraction, glandular secretion, and neurotransmitter release.
  • Physiological Effects : The activation of muscarinic receptors can lead to increased salivation, bronchoconstriction, and modulation of heart rate, depending on the receptor subtype involved.

Pharmacological Studies

This compound has been extensively studied for its role in pharmacology. Its agonistic properties at muscarinic receptors make it valuable for understanding cholinergic signaling pathways:

  • Neurotransmission Studies : Research has shown that this compound can effectively stimulate neurotransmitter release in various tissues, providing insights into cholinergic transmission and its implications in diseases such as Alzheimer's.
  • Bronchodilation Research : Studies have utilized this compound to assess bronchoconstriction responses in lung tissues. It has been used to investigate the efficacy of potential bronchodilators in preclinical models .

Case Studies

  • Salivary Secretion Investigation :
    • A study involving patients with rheumatoid arthritis utilized this compound to evaluate salivary gland function. Results indicated altered responsiveness in patients compared to healthy controls, highlighting its potential diagnostic utility .
  • Ex Vivo Models :
    • Mouse lung slices treated with this compound demonstrated significant bronchoconstriction and robust cytokine responses when challenged with influenza viruses. This model serves as a platform for evaluating antiviral and anti-inflammatory agents .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methacholine IodideC8H18INO2Used primarily as a bronchoconstrictor; two methyl groups on nitrogen.
AcetylcholineC7H16NO2A natural neurotransmitter; involved in muscle activation and memory functions.
Trimethylamine N-oxideC3H9NOAffects neurological functions but lacks quaternary structure.

Properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOILINVEQJRMPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437571
Record name beta-Methylcholine Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26112-50-5, 60154-19-0
Record name Methylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylcholine Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLCHOLINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does methylcholine iodide interact with its target and what are the downstream effects?

A1: Methylcholine iodide, specifically acetyl-β-methylcholine iodide (also known as methacholine), acts as a muscarinic receptor agonist. [, ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to various downstream effects depending on the receptor subtype and its location. For instance, in the salivary glands, stimulation of muscarinic receptors by methacholine triggers increased saliva production. [, , ]

Q2: What is the role of methylcholine iodide in studying salivary secretion?

A2: Researchers have utilized methylcholine iodide to investigate salivary gland function in both healthy individuals and those with conditions like rheumatoid arthritis. [, ] By intravenously administering acetyl-β-methylcholine iodide and measuring salivary flow rate, researchers can assess the responsiveness of salivary glands to cholinergic stimulation. This helps in understanding the potential causes of dry mouth (xerostomia) and evaluating the effects of diseases or medications on salivary gland function.

Q3: What insights have been gained from using methylcholine iodide in studying patients with rheumatoid arthritis?

A3: Research using acetyl-β-methylcholine iodide has shown that individuals with rheumatoid arthritis tend to have lower parotid gland secretory rates compared to healthy controls when stimulated with both citric acid and methacholine. [] This suggests potential involvement of the autonomic nervous system or intrinsic salivary gland dysfunction in rheumatoid arthritis-associated dry mouth.

Q4: What is known about the structure of methylcholine iodide and its interaction with enzymes?

A4: While specific spectroscopic data isn't provided in the extracts, research has explored the stereochemistry of methylcholine iodide and its interaction with cholinesterase enzymes. [, ] Studies involving stereoisomeric lactoyl-β-methylcholine iodides helped elucidate the stereospecificity of cholinesterase and acetylcholinesterase, enzymes responsible for acetylcholine breakdown. Understanding these interactions is crucial as they influence the duration and intensity of cholinergic effects.

Q5: Are there any studies on the stability of methylcholine iodide in solution?

A5: Yes, research has investigated the stability of acetyl-β-methylcholine iodide (betacholyl) in solution. [] This is important for ensuring accurate dosing and efficacy of pharmaceutical formulations containing the compound.

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